molecular formula C24H36O4 B1664439 trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid CAS No. 148436-63-9

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

Cat. No.: B1664439
CAS No.: 148436-63-9
M. Wt: 388.5 g/mol
InChI Key: XMQKDOCUWFCMEJ-UHFFFAOYSA-N
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Description

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid: is a complex organic compound with a unique structure that includes a cyclopentane ring, a heptanoic acid chain, and a phenyl group substituted with a hydroxyhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid typically involves multiple steps, including the formation of the cyclopentane ring, the attachment of the heptanoic acid chain, and the substitution of the phenyl group with the hydroxyhexyl chain. Common synthetic routes may involve:

    Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Heptanoic Acid Chain Attachment: This step may involve the use of Grignard reagents or other organometallic compounds to attach the heptanoic acid chain to the cyclopentane ring.

    Phenyl Group Substitution: The hydroxyhexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides and strong bases.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyhexyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentane ring, potentially converting it to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving similar structures.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyhexyl chain and the cyclopentane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

    trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid analogs: Compounds with similar structures but different substituents on the phenyl group or variations in the cyclopentane ring.

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different side chains or functional groups.

    Phenyl-substituted acids: Compounds with phenyl groups substituted with various functional groups, such as hydroxy, alkyl, or halogen groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, including the hydroxyhexyl chain, the cyclopentane ring, and the heptanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKDOCUWFCMEJ-JAZPPYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933407
Record name 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148436-63-9
Record name AH 13205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 2
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 3
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 4
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 5
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Reactant of Route 6
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

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